N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

This minimal, drug-like scaffold (MW: 264.3, XLogP3-AA: 1.4) is the smallest, least lipophilic compound in its series, ideal as a fragment-library core or a negative control for phenyl/fused-ring analogs. Its isoxazole-5-carboxamide terminus targets TRPV1, PDE4, and kinases without confounding substituents. Use it to deconvolute target engagement and map SAR stepwise while maintaining drug-like properties.

Molecular Formula C11H12N4O2S
Molecular Weight 264.3
CAS No. 1796950-02-1
Cat. No. B2778472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide
CAS1796950-02-1
Molecular FormulaC11H12N4O2S
Molecular Weight264.3
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=CC=NO2)C3=NC=CS3
InChIInChI=1S/C11H12N4O2S/c16-10(9-1-3-13-17-9)14-8-2-5-15(7-8)11-12-4-6-18-11/h1,3-4,6,8H,2,5,7H2,(H,14,16)
InChIKeyKLTWNYUUNLHXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide (CAS 1796950-02-1): Core Scaffold Overview & Procurement Context


N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide (CAS 1796950-02-1) is a synthetic, drug-like heterocyclic small molecule (molecular formula C₁₁H₁₂N₄O₂S; molecular weight 264.31 g/mol) that integrates three pharmacophoric rings: a 1,3-thiazole, a pyrrolidine, and a 1,2-oxazole (isoxazole) connected via a carboxamide linker at the isoxazole 5-position [1]. Its computed physicochemical profile (XLogP3-AA = 1.4; 1 H-bond donor; 6 H-bond acceptors; 3 rotatable bonds) positions it within favorable oral drug space [1]. The compound is primarily supplied as a research chemical (typical purity ≥95%) for early-stage drug discovery, medicinal chemistry, and chemical biology applications [1].

Why In-Class Thiazole-Pyrrolidine-Isoxazole Carboxamides Cannot Be Interchanged for N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide (CAS 1796950-02-1)


Close structural analogs sharing the thiazole-pyrrolidine core differ markedly in the heteroaryl-carboxamide terminus, leading to quantifiable shifts in molecular properties that directly impact developability. For instance, replacing the isoxazole-5-carboxamide with a benzo[d][1,3]dioxole-5-carboxamide increases molecular weight by 53.1 Da (+20.1%) and lipophilicity (XLogP3-AA) by +1.0 log unit (1.4 → 2.4) [1][2]; substituting with a 5-phenyl-isoxazole-3-carboxamide adds 76.1 Da (+28.8%) and an estimated +1.4–1.6 log units . These changes are large enough to alter solubility, permeability, metabolic stability, and off-target binding profiles, making generic interchange between these analogs scientifically unjustified without direct comparative data in the relevant assay system [2].

Quantitative Differentiation Evidence for N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide (1796950-02-1) vs. Closest Analogs


Lower Molecular Weight and Lipophilicity Compared to Benzo[d][1,3]dioxole-5-carboxamide Analog

The target compound possesses a lower molecular weight (264.31 vs. 317.4 g/mol) and lower computed lipophilicity (XLogP3-AA 1.4 vs. 2.4) than its direct scaffold analog N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide [1][2]. Both properties fall within more favorable ranges for oral bioavailability according to Lipinski and Veber guidelines.

Physicochemical profiling Drug-likeness Lead optimization

Smallest Scaffold Size Among Thiazole-Pyrrolidine-Aryl Carboxamide Analogs

Within the series of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] aryl/heteroaryl carboxamides, the target compound (264.31 g/mol) represents the smallest member with a 1,2-oxazole (isoxazole) carboxamide terminus. It is 76.1 g/mol lighter than the 5-phenyl-isoxazole-3-carboxamide analog (340.4 g/mol) and 53.1 g/mol lighter than the benzo[d][1,3]dioxole analog (317.4 g/mol) [1]. This minimal scaffold provides the highest ligand efficiency potential (heavy atom count = 18) within this analog series.

Fragment-based drug design Ligand efficiency Scaffold comparison

Distinct Isoxazole-5-Carboxamide Pharmacophore vs. Sulfonamide or Benzodioxole Analogs

The 1,2-oxazole-5-carboxamide (isoxazole-5-carboxamide) moiety in the target compound constitutes a privileged pharmacophore associated with multiple biological activities including TRPV1 antagonism, PDE4 inhibition, and kinase modulation, as extensively documented in the patent literature [1][2][3]. In contrast, closely related analogs bearing benzenesulfonamide [4] or benzo[d][1,3]dioxole carboxamide [5] termini engage fundamentally different hydrogen-bonding and electrostatic recognition patterns. The isoxazole nitrogen and oxygen atoms provide a unique H-bond acceptor geometry (6 total HBA) distinct from the sulfonamide analog (1797636-36-2, MW 309.4) and benzodioxole analog (1798031-17-0, MW 317.4), both of which lack the isoxazole ring's specific electrostatic profile.

Pharmacophore mapping Target engagement Privileged scaffold

Procurement-Relevant Application Scenarios for N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide (1796950-02-1)


Physicochemical Lead Optimization and Fragment-Based Screening Libraries

Due to its low molecular weight (264.31 g/mol) and favorable lipophilicity (XLogP3-AA 1.4), this compound is ideally suited as a core scaffold for inclusion in fragment-based screening libraries and for systematic lead optimization programs requiring stepwise addition of substituents to map SAR while maintaining drug-like properties [1].

Isoxazole-5-Carboxamide Pharmacophore-Driven Target Screening (TRPV1, PDE4, Kinase Panels)

The isoxazole-5-carboxamide terminus represents a validated privileged pharmacophore for TRPV1 antagonists, PDE4 inhibitors, and select kinase targets [1][2][3]. Procurement of this compound supports focused biochemical screening panels against these established target classes without the confounding influence of a phenyl or fused-ring substituent that is present in analogs.

Negative Control or Reference Standard for Larger Thiazole-Pyrrolidine Analogs

Because it is the smallest, least lipophilic representative of this scaffold series, the compound can serve as a negative control or baseline reference in assays where larger analogs (e.g., 5-phenyl-isoxazole-3-carboxamide analog, MW 340.4) show activity, helping to deconvolute target engagement driven by the terminal heteroaryl group versus the conserved thiazole-pyrrolidine core [1].

Quote Request

Request a Quote for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.